2-Hydroxy-4-decyloxybenzophenone
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説明
2-ヒドロキシ-4-デシロキシベンゾフェノンは、分子式C23H30O3を持つ有機化合物です。これはベンゾフェノンの誘導体であり、ベンゼン環の2位にヒドロキシ基、4位にデシロキシ基を持つことを特徴としています。この化合物は紫外線(UV)吸収特性で知られており、特に光保護の分野でさまざまな用途に使用されています。
準備方法
合成経路と反応条件
2-ヒドロキシ-4-デシロキシベンゾフェノンの合成は、通常、2-ヒドロキシベンゾフェノンとデシルブロミドを、炭酸カリウムなどの塩基の存在下で反応させることから始まります。反応は、アセトンやジメチルホルムアミド(DMF)などの有機溶媒中で還流条件下で行われます。一般的な反応スキームは以下のとおりです。
2-ヒドロキシベンゾフェノン+デシルブロミドK2CO3,DMF{_svg_1}2-ヒドロキシ-4-デシロキシベンゾフェノン
工業的生産方法
2-ヒドロキシ-4-デシロキシベンゾフェノンの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、効率的な混合と熱伝達を確実にするために、連続フローリアクターを使用します。反応条件は、収率と純度を最大化するために最適化されており、生成物は通常、再結晶またはカラムクロマトグラフィーによって精製されます。
化学反応の分析
反応の種類
2-ヒドロキシ-4-デシロキシベンゾフェノンは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシ基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボニル基に酸化することができます。
還元: ベンゾフェノン部分のカルボニル基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用してヒドロキシル基に還元することができます。
置換: デシロキシ基は、求核置換反応によって他のアルコキシ基に置換することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム(KMnO4)。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム(NaBH4)。
置換: 炭酸カリウム(K2CO3)などの塩基の存在下でのハロアルカン(例:デシルブロミド)。
生成される主な生成物
酸化: カルボニル基を持つ2-ヒドロキシ-4-デシロキシベンゾフェノンの生成。
還元: ヒドロキシル基を持つ2-ヒドロキシ-4-デシロキシベンゾフェノンの生成。
置換: さまざまなアルコキシ置換ベンゾフェノンの生成。
科学研究の用途
2-ヒドロキシ-4-デシロキシベンゾフェノンは、科学研究において幅広い用途を持っています。
化学: UV放射に対する安定性を高めるために、ポリマーやコーティングの合成におけるUV吸収剤として使用されます。
生物学: 細胞や組織をUV誘導性の損傷から保護する、光保護剤としての可能性が調査されています。
医学: 皮膚を有害なUV光から保護する日焼け止め製剤における潜在的な用途が探求されています。
産業: UV安定化されたプラスチック、塗料、コーティングの製造に使用され、その寿命を延ばし、外観を維持します。
科学的研究の応用
2-Hydroxy-4-decyloxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in the synthesis of polymers and coatings to enhance their stability against UV radiation.
Biology: Investigated for its potential as a photoprotective agent in biological systems, protecting cells and tissues from UV-induced damage.
Medicine: Explored for its potential use in sunscreen formulations to protect the skin from harmful UV rays.
Industry: Utilized in the production of UV-stabilized plastics, paints, and coatings to extend their lifespan and maintain their appearance.
作用機序
2-ヒドロキシ-4-デシロキシベンゾフェノンの主な作用機序は、UV放射を吸収する能力です。この化合物はUV光を吸収し、可逆的な励起状態分子内プロトン移動(ESIPT)プロセスを起こし、吸収したエネルギーを熱や蛍光として散逸します。これにより、UV放射が基材や生物組織に到達して損傷することが防がれます。
類似の化合物との比較
類似の化合物
2-ヒドロキシ-4-メトキシベンゾフェノン: 日焼け止めやパーソナルケア製品で一般的に使用されています。
2-ヒドロキシ-4-ドデシロキシベンゾフェノン: より長いアルコキシ鎖を持つ類似の構造で、UV安定化されたプラスチックに使用されています。
2-ヒドロキシ-4-(オクチルオキシ)ベンゾフェノン: さまざまな工業用途で使用されている、異なるアルコキシ基を持つ別のUV吸収剤。
独自性
2-ヒドロキシ-4-デシロキシベンゾフェノンは、疎水性とUV吸収効率のバランスをとった特異的なアルコキシ基を持つことでユニークです。これは、耐水性とUV保護の両方が必要な用途で特に有効です。
類似化合物との比較
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Commonly used in sunscreens and personal care products.
2-Hydroxy-4-dodecyloxybenzophenone: Similar structure with a longer alkoxy chain, used in UV-stabilized plastics.
2-Hydroxy-4-(octyloxy)benzophenone: Another UV absorber with a different alkoxy group, used in various industrial applications.
Uniqueness
2-Hydroxy-4-decyloxybenzophenone is unique due to its specific alkoxy group, which provides a balance between hydrophobicity and UV absorption efficiency. This makes it particularly effective in applications where both water resistance and UV protection are required.
特性
CAS番号 |
2162-63-2 |
---|---|
分子式 |
C23H30O3 |
分子量 |
354.5 g/mol |
IUPAC名 |
(4-decoxy-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C23H30O3/c1-2-3-4-5-6-7-8-12-17-26-20-15-16-21(22(24)18-20)23(25)19-13-10-9-11-14-19/h9-11,13-16,18,24H,2-8,12,17H2,1H3 |
InChIキー |
JQSSXIRDGUMPNP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
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